molecular formula C₂₂H₃₃N₃O₁₁ B1147587 Xamoterol β-D-Glucuronide CAS No. 93491-13-5

Xamoterol β-D-Glucuronide

Cat. No.: B1147587
CAS No.: 93491-13-5
M. Wt: 515.51
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Xamoterol β-D-Glucuronide involves the glucuronidation of Xamoterol. This process typically requires the use of glucuronic acid or its derivatives under specific reaction conditions. Industrial production methods for this compound are not widely documented, but laboratory synthesis involves standard organic synthesis techniques .

Chemical Reactions Analysis

Xamoterol β-D-Glucuronide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

Properties

CAS No.

93491-13-5

Molecular Formula

C₂₂H₃₃N₃O₁₁

Molecular Weight

515.51

Synonyms

(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(2-hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid;  4-[2-Hydroxy-3-[[2-[(4-morpholinylcarbonyl)amino]ethyl]amino]propoxy]phenyl-β-D-glucopyranosiduronic

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.